molecular formula C17H18ClN3O2 B7634887 5-N-[2-(3-chlorophenyl)-2-methylpropyl]pyridine-2,5-dicarboxamide

5-N-[2-(3-chlorophenyl)-2-methylpropyl]pyridine-2,5-dicarboxamide

Cat. No. B7634887
M. Wt: 331.8 g/mol
InChI Key: PLBUNGLPQRPRLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-N-[2-(3-chlorophenyl)-2-methylpropyl]pyridine-2,5-dicarboxamide, also known as CEP-33779, is a small molecule inhibitor that targets the Janus kinase 2 (JAK2)/signal transducer and activator of transcription 3 (STAT3) signaling pathway. This pathway plays a critical role in several biological processes, including cell proliferation, differentiation, survival, and immune response. In recent years, CEP-33779 has gained significant attention in the scientific community due to its potential therapeutic applications in cancer, inflammation, and autoimmune diseases.

Mechanism of Action

5-N-[2-(3-chlorophenyl)-2-methylpropyl]pyridine-2,5-dicarboxamide targets the JAK2/STAT3 signaling pathway, which is involved in the regulation of several biological processes, including cell proliferation, differentiation, survival, and immune response. JAK2 is a tyrosine kinase that phosphorylates and activates STAT3, which then translocates to the nucleus and regulates gene expression. Dysregulation of this pathway is associated with several diseases, including cancer and inflammation.
This compound inhibits the activity of JAK2, thereby preventing the phosphorylation and activation of STAT3. This leads to the downregulation of genes involved in cell proliferation, survival, and inflammation, resulting in the inhibition of cancer cell growth and suppression of inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In cancer, this compound inhibits the growth and survival of cancer cells by inducing cell cycle arrest and apoptosis. It also sensitizes cancer cells to chemotherapy and radiotherapy, making it a potential adjuvant therapy for cancer treatment.
In inflammation and autoimmune diseases, this compound suppresses the production of pro-inflammatory cytokines, such as IL-6 and TNF-α, by inhibiting the JAK2/STAT3 signaling pathway. This leads to the suppression of inflammation and amelioration of disease symptoms.

Advantages and Limitations for Lab Experiments

5-N-[2-(3-chlorophenyl)-2-methylpropyl]pyridine-2,5-dicarboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and scaled up for commercial production. It has a high affinity for JAK2, making it a potent inhibitor of the JAK2/STAT3 signaling pathway. It has also been extensively studied for its therapeutic potential in cancer, inflammation, and autoimmune diseases.
However, there are also limitations to the use of this compound in lab experiments. It has a relatively short half-life in vivo, which may limit its efficacy in certain applications. It also has off-target effects on other kinases, which may lead to unwanted side effects.

Future Directions

There are several future directions for the study of 5-N-[2-(3-chlorophenyl)-2-methylpropyl]pyridine-2,5-dicarboxamide. One potential direction is the development of more potent and selective JAK2 inhibitors that can overcome the limitations of this compound. Another direction is the investigation of the combination of this compound with other therapies, such as chemotherapy and radiotherapy, to enhance their efficacy in cancer treatment. Additionally, the therapeutic potential of this compound in other diseases, such as neurodegenerative diseases and metabolic disorders, could also be explored.

Synthesis Methods

The synthesis of 5-N-[2-(3-chlorophenyl)-2-methylpropyl]pyridine-2,5-dicarboxamide involves the reaction between 2,5-dicarbethoxy-3-chloropyridine and 2-methyl-2-butanol in the presence of a base catalyst. The resulting intermediate is then reacted with 2-aminobenzonitrile to yield the final product. The synthesis of this compound has been optimized and scaled up for commercial production.

Scientific Research Applications

5-N-[2-(3-chlorophenyl)-2-methylpropyl]pyridine-2,5-dicarboxamide has been extensively studied for its therapeutic potential in cancer, inflammation, and autoimmune diseases. In cancer, this compound has been shown to inhibit the growth and survival of cancer cells by targeting the JAK2/STAT3 signaling pathway. This pathway is frequently dysregulated in various types of cancer, including breast, lung, prostate, and pancreatic cancer. This compound has also been shown to sensitize cancer cells to chemotherapy and radiotherapy, making it a potential adjuvant therapy for cancer treatment.
In inflammation and autoimmune diseases, this compound has been shown to suppress the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), by inhibiting the JAK2/STAT3 signaling pathway. This makes it a potential therapeutic option for diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

properties

IUPAC Name

5-N-[2-(3-chlorophenyl)-2-methylpropyl]pyridine-2,5-dicarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O2/c1-17(2,12-4-3-5-13(18)8-12)10-21-16(23)11-6-7-14(15(19)22)20-9-11/h3-9H,10H2,1-2H3,(H2,19,22)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLBUNGLPQRPRLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC(=O)C1=CN=C(C=C1)C(=O)N)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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